

Application Notes: The Role of 2-Methoxyestrone-13C,d3 in Pediatric Endocrinology Research

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Compound of Interest

Compound Name: 2-Methoxyestrone-13C,d3

Cat. No.: B15088334

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Introduction

2-Methoxyestrone (2-ME1) is a key metabolite of estrone, formed via hydroxylation to 2-hydroxyestrone and subsequent methylation by catechol-O-methyltransferase (COMT).[1][2] Unlike its parent hormone, 2-ME1 has a very low affinity for estrogen receptors and thus minimal direct estrogenic activity.[2] Instead, it is increasingly recognized for its role in modulating estrogen metabolism, with potential anti-proliferative and anti-inflammatory effects.[1] In pediatric endocrinology, the study of estrogen metabolism is crucial for understanding normal pubertal development, the impacts of obesity on hormonal pathways, and the etiology of endocrine disorders. The use of stable isotope-labeled internal standards, such as **2-Methoxyestrone-13C,d3**, is essential for the accurate quantification of endogenous 2-ME1 in pediatric samples, where concentrations can be exceedingly low.

Principle of the Application

The core application of **2-Methoxyestrone-13C,d3** is as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to its identical chemical structure and properties to endogenous 2-ME1, but with a distinct mass, **2-Methoxyestrone-13C,d3** co-elutes with the analyte and experiences similar extraction efficiencies and ionization effects. This allows for precise correction of analytical variability, which is critical when measuring picogram-per-milliliter concentrations of steroid hormones in complex biological matrices like serum or urine from children.

Key Research Applications in Pediatric Endocrinology:

- Normative Data Collection: Establishing reference intervals for 2-ME1 in healthy children across different developmental stages (infancy, childhood, and puberty).
- Obesity and Metabolic Syndrome: Investigating how excess adiposity in children alters estrogen metabolism, potentially shifting the balance between different estrogen metabolites. Studies have already shown alterations in related estrogen metabolites in obese prepubertal girls.[3]
- Pubertal Disorders: Assessing the role of estrogen metabolism in conditions like precocious or delayed puberty.
- Exposure to Endocrine-Disrupting Chemicals: Evaluating the impact of environmental compounds on the intricate pathways of estrogen metabolism in children.

Experimental Protocols

The following is a representative protocol for the quantification of 2-Methoxyestrone in pediatric serum using **2-Methoxyestrone-13C,d3** as an internal standard. This protocol is based on established methods for the analysis of estrogen metabolites by LC-MS/MS.[4][5][6]

1. Sample Preparation: Liquid-Liquid Extraction

- Aliquoting: In a polypropylene microcentrifuge tube, aliquot 200-400 μ L of pediatric serum.
- Internal Standard Spiking: Add 10 μ L of **2-Methoxyestrone-13C,d3** working solution (concentration to be optimized based on expected endogenous levels and instrument sensitivity) to each sample, calibrator, and quality control.
- Extraction: Add 1 mL of methyl tert-butyl ether (MTBE), cap securely, and vortex for 60 seconds to extract the steroids.
- Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
- Transfer: Carefully transfer the upper organic layer to a new clean tube.

- Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Optional, for Enhanced Sensitivity)

For very low concentrations, derivatization can significantly improve ionization efficiency.[\[5\]](#)[\[6\]](#)

- Reconstitution: Reconstitute the dried extract in 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).
- Dansyl Chloride Addition: Add 100 µL of dansyl chloride solution (1 mg/mL in acetone).
- Incubation: Incubate at 60°C for 5 minutes.
- Injection: The sample is now ready for LC-MS/MS analysis.

3. LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: Methanol
 - Flow Rate: 0.25 mL/min
 - Gradient: A linear gradient is employed to ensure chromatographic separation from isobaric metabolites (e.g., 4-Methoxyestrone).
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Source: Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode (especially if derivatized).
 - Detection: Selected Reaction Monitoring (SRM) is used for quantification.

Data Presentation

Quantitative data from LC-MS/MS analysis should be presented in clear, structured tables.

Table 1: Mass Spectrometry Parameters for SRM Analysis

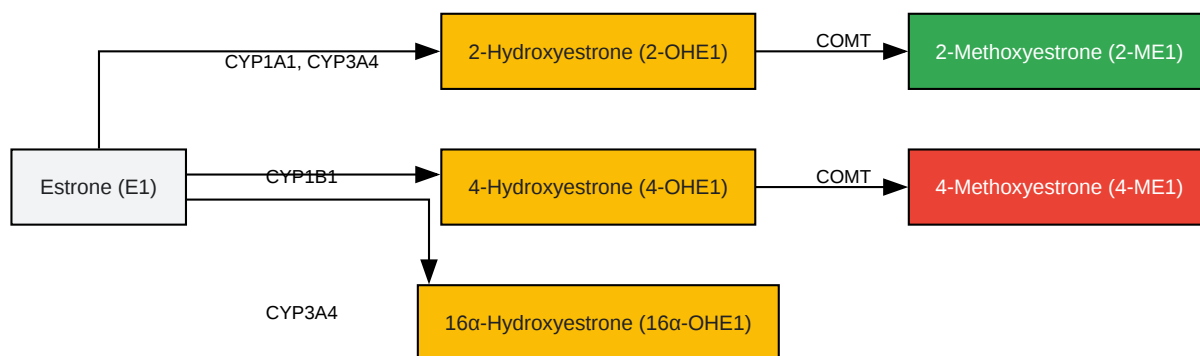
Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
2-Methoxyestrone	To be determined empirically	To be determined empirically	To be determined empirically
2-Methoxyestrone- ¹³ C, ₃ D ₃	Precursor + 4 Da	To be determined empirically	To be determined empirically

Note: The exact m/z values will depend on the ionization method and derivatization agent used. The mass shift for **2-Methoxyestrone-¹³C,₃D₃** is +4 Da.[\[7\]](#)

Table 2: Example Calibration Curve and Limit of Quantification

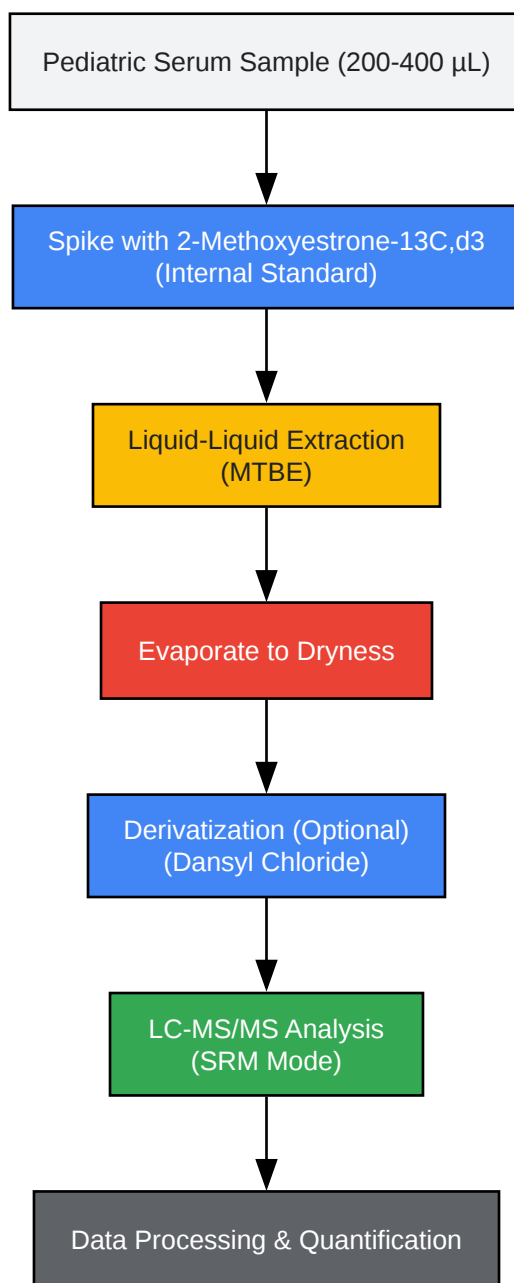
Calibrator Concentration (pg/mL)	Analyte/IS Peak Area Ratio
1.0	0.005
5.0	0.024
25.0	0.122
100.0	0.495
500.0	2.510
Linearity (R ²)	>0.99
Lower Limit of Quantification (LLOQ)	1.0 pg/mL [4]

Visualizations



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Caption: Major metabolic pathways of estrone.



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Caption: Workflow for 2-ME1 quantification.

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